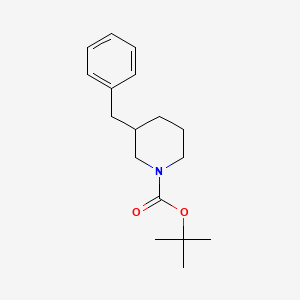
1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves the protection of the piperidine nitrogen with a Boc group followed by the introduction of the benzyl group. One common method includes:
Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation or other reducing agents.
Substitution: The Boc group can be removed under acidic conditions, and the resulting free amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol for Boc deprotection.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Methyl-substituted piperidine.
Substitution: Free amine derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
- 1-(t-Butoxycarbonyl)-4-benzylpiperidine
- 1-(t-Butoxycarbonyl)-3-methylpiperidine
- 1-(t-Butoxycarbonyl)-3-phenylpiperidine
Comparison: 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to the specific positioning of the benzyl group on the piperidine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications .
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 3-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-7-10-15(13-18)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
InChI Key |
UDCJHLIHVGGUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















